molecular formula C9H9NO2 B11921334 Aziridin-1-yl(4-hydroxyphenyl)methanone CAS No. 94857-80-4

Aziridin-1-yl(4-hydroxyphenyl)methanone

Cat. No.: B11921334
CAS No.: 94857-80-4
M. Wt: 163.17 g/mol
InChI Key: ZUJWMOYNGYFHIA-UHFFFAOYSA-N
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Description

Aziridin-1-yl(4-hydroxyphenyl)methanone is an organic compound that features an aziridine ring attached to a phenyl group with a hydroxyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridin-1-yl(4-hydroxyphenyl)methanone typically involves the reaction of aziridine with 4-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Aziridin-1-yl(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Aziridin-1-yl(4-hydroxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential cytotoxic activity, making it a candidate for anticancer research.

    Medicine: Explored for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of aziridin-1-yl(4-hydroxyphenyl)methanone involves its interaction with biological molecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity underlies its potential cytotoxic effects, as it can disrupt cellular processes by modifying critical biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aziridin-1-yl(4-hydroxyphenyl)methanone is unique due to the presence of both an aziridine ring and a hydroxylphenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

CAS No.

94857-80-4

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

aziridin-1-yl-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C9H9NO2/c11-8-3-1-7(2-4-8)9(12)10-5-6-10/h1-4,11H,5-6H2

InChI Key

ZUJWMOYNGYFHIA-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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